

# Computational Characterization of Butane, 1-(1-methylpropoxy)-: A Technical Guide

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## Compound of Interest

Compound Name:	Butane, 1-(1-methylpropoxy)-
CAS No.:	999-65-5
Cat. No.:	B031612

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## Executive Summary

This technical guide outlines the computational framework for analyzing **Butane, 1-(1-methylpropoxy)-** (IUPAC), commonly known as sec-butyl butyl ether (CAS: 999-65-5). While often overlooked in favor of symmetric ethers, this unsymmetrical ether presents unique challenges in drug development and solvent engineering due to its chirality and distinct oxidation liabilities.

This document details the ab initio and Density Functional Theory (DFT) protocols required to accurately predict its conformational landscape, oxidative stability, and solvation properties. It is designed for researchers requiring high-fidelity data for lipophilic drug delivery systems or stability profiling.

## Structural Definition & Computational Strategy

### Molecular Identity

The molecule consists of an

-butyl chain ether-linked to a sec-butyl group.

- Formula:
- SMILES:CCCCOC(C)CC
- Chirality: The C1 atom of the propyl chain (the methine carbon attached to oxygen) is a stereocenter. Calculations must account for the ( ) and ( ) enantiomers, although they are energetically degenerate in an achiral environment.

## Level of Theory Selection

To balance accuracy with computational cost, the following theoretical levels are prescribed based on recent benchmarks for aliphatic ethers [1][2].

Calculation Type	Recommended Method	Basis Set	Rationale
Geometry Opt	B97X-D or M06-2X	def2-TZVP	Captures long-range dispersion interactions critical for flexible alkyl chains [3].
Frequency/Thermo	Same as Opt	Same as Opt	Ensures true minima (NIMAG=0) and accurate ZPE.
Solvation Energy	M06-2X / SMD	6-311++G(d,p)	The SMD model provides superior accuracy for non-polar solutes compared to PCM.
Oxidation TS	B97M-V	def2-QZVP	High-level functional required to model barrier heights in H-atom transfer (HAT) reactions.

## Protocol A: Conformational Landscape Analysis

Aliphatic ethers possess multiple rotatable bonds, creating a complex Potential Energy Surface (PES). A single optimization of an arbitrary structure will likely yield a local minimum, leading to erroneous Boltzmann-weighted properties.

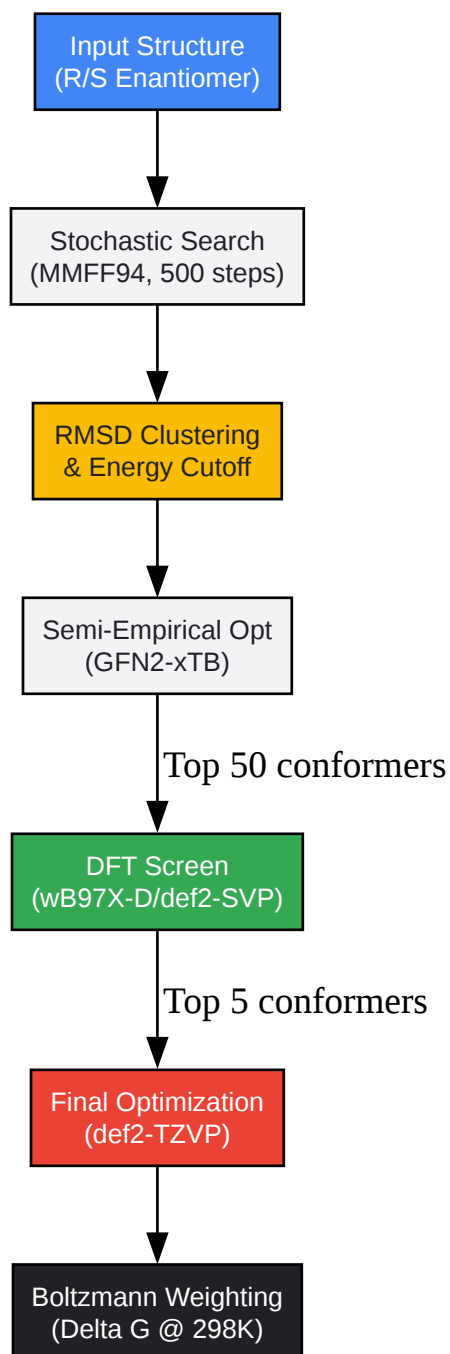
### The Workflow

The following self-validating workflow ensures the global minimum is located.

- Stochastic Search: Use Molecular Mechanics (MMFF94 or OPLS3e) to generate ~500 conformers.

- Semi-Empirical Filter: Re-optimize unique conformers using GFN2-xTB to filter high-energy structures.
- DFT Refinement: Optimize the lowest 10% of structures within a 3 kcal/mol window using B97X-D/def2-SVP.
- Final Calculation: High-level optimization of the top 5 conformers.

## Visualization of Workflow



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Figure 1: Hierarchical workflow for identifying the global energy minimum of flexible ethers.

## Protocol B: Oxidative Stability (Autoxidation)

Ethers are prone to autoxidation, forming explosive peroxides.<sup>[1]</sup> For drug development, this represents a degradation liability. The mechanism involves Hydrogen Atom Transfer (HAT) from

an

-carbon to a radical initiator (e.g.,

or

).

## Mechanistic Causality

1-(1-methylpropoxy)butane has two distinct

-carbon sites:

- Site A (Secondary): The

of the

-butyl group.

- Site B (Tertiary): The

of the sec-butyl group.

Hypothesis: Site B yields a tertiary radical, which is electronically more stable (hyperconjugation) but sterically hindered. Site A is less hindered but forms a less stable secondary radical.

## Calculation Protocol

To determine the dominant degradation pathway, calculate the Activation Free Energy (

) for H-abstraction at both sites.

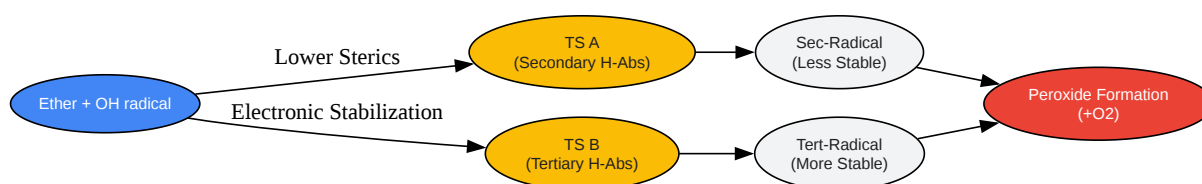
- Reactant Complex: Optimize the ether +

radical in a pre-reaction complex.

- Transition State (TS) Search: Use the QST3 or NEB method. Look for the imaginary frequency corresponding to the C...H...O stretch.

- IRC Calculation: Perform Intrinsic Reaction Coordinate calculations to verify the TS connects the correct reactant and product.

## Reaction Pathway Diagram



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Figure 2: Competing H-abstraction pathways. Kinetic control usually favors the less hindered Site A, despite the thermodynamic stability of the Site B radical [4].

## Protocol C: Physicochemical Properties (Solvation)

For pharmaceutical applications, the partition coefficient (LogP) is a critical metric for lipophilicity.

### Solvation Free Energy Calculation

Direct calculation of LogP requires the solvation free energy in water (

) and 1-octanol (

).

Formula:

Step-by-Step:

- Optimize the global minimum structure in the gas phase.
- Perform single-point energy calculations using the SMD (Solvation Model based on Density) model for both solvents.

- Note: Do not re-optimize geometry in solvent unless the solute is highly polar; for ethers, gas-phase geometry is usually sufficient.
- Extract the SCF Done energy and the non-electrostatic terms provided by the SMD model.

## Data Presentation Template

When reporting these results, use the following table structure to ensure reproducibility.

Parameter	Gas Phase (Hartree)	Water (SMD) (Hartree)	Octanol (SMD) (Hartree)	(kcal/mol)
Electronic Energy	-390.xxxx	-390.xxxx	-390.xxxx	--
Thermal Correction	0.xxxx	--	--	--
Total Free Energy	G(gas)	G(aq)	G(oct)	G(solv)

## References

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## Sources

- 1. Oxidation mechanism of diethyl ether: a complex process for a simple molecule - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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